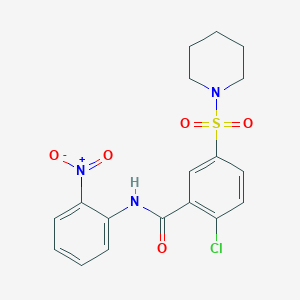

2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a member of the class of benzamides that is N-(2-nitrophenyl)benzamide substituted by a chloro group at position 2 and a piperidin-1-ylsulfonyl group at position 5. It is a member of benzamides, a C-nitro compound, a sulfonamide, a member of piperidines and a member of monochlorobenzenes.

Applications De Recherche Scientifique

Antidiabetic and Antimicrobial Potential

A study by Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds were found to be potent inhibitors of α-glucosidase and α-amylase enzymes, suggesting significant potential in diabetes management. Additionally, certain derivatives displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger. This research highlights the dual utility of these compounds in treating diabetes and combating microbial infections (Thakal, Singh, & Singh, 2020).

Bioactivity Study of Benzamide Derivatives

Khatiwora et al. (2013) synthesized benzamide derivatives, including a compound structurally similar to 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, and studied their bioactivity. The copper complexes of these compounds showed enhanced antibacterial activity against various bacteria compared to free ligands and standard antibiotics. This research suggests the potential of benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).

Antitubercular Drug Precursors

Richter et al. (2021) investigated the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These are a promising class of new antituberculosis drug candidates. The study provides structural insights that could be crucial for developing effective antitubercular agents (Richter et al., 2021).

Serotonin 4 Receptor Agonists

Sonda et al. (2003) synthesized benzamide derivatives with potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds showed promise in enhancing gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2003).

Insecticide Activity

Schaefer et al. (1978) studied SIR-8514 and SIR-6874, compounds structurally related to this compound, for their effectiveness against mosquitoes. These compounds showed high efficacy in controlling larval populations of certain mosquito species, suggesting their use in insect control (Schaefer et al., 1978).

Crystal Structure Analysis

Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular arrangement. This information is crucial for understanding the compound's interaction in biological systems and its potential pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).

Propriétés

Formule moléculaire |

C18H18ClN3O5S |

|---|---|

Poids moléculaire |

423.9g/mol |

Nom IUPAC |

2-chloro-N-(2-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C18H18ClN3O5S/c19-15-9-8-13(28(26,27)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23) |

Clé InChI |

VKXLIGGJNVDIOK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

SMILES canonique |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

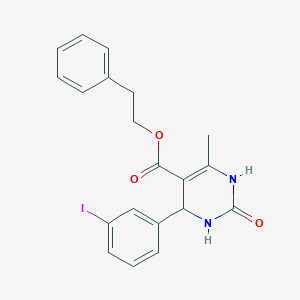

![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401135.png)

![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401157.png)